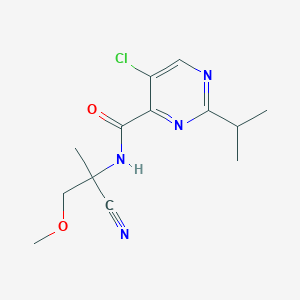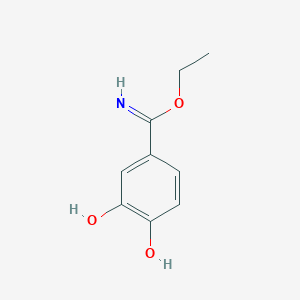![molecular formula C22H30N2O4S2 B2938651 4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946226-51-3](/img/structure/B2938651.png)
4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicinal chemistry and have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonamide with a tert-butyl group and a propylsulfonyl tetrahydroquinoline. The exact synthetic route would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, substituted with a tert-butyl group at the 4-position and a propylsulfonyl tetrahydroquinoline at the nitrogen of the sulfonamide group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions at the sulfur or nitrogen atoms, or the tert-butyl or propylsulfonyl groups could be modified or removed through various organic reactions .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Sulfonamides derived from picolylamine, including compounds with tert-butyl groups, have been synthesized and their copper(II) complexes studied for their potential as chemical nucleases. The complexes exhibit a highly distorted tetrahedron environment around the metal ion, indicating their utility in generating reactive oxygen species for DNA cleavage (Macías et al., 2006).
Anticancer Properties
The anticancer activity of sulfonamide derivatives has been investigated, revealing that certain compounds can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes in various cancer cell lines. This indicates the therapeutic potential of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).
Novel Synthesis Methods
New methods for synthesizing arylsulfonylquinoline derivatives have been developed, offering straightforward routes to these compounds. Such methodologies emphasize the importance of sulfonamide groups in facilitating the synthesis of complex quinoline structures, which are valuable in medicinal chemistry (Zhang et al., 2016).
Molecular Design and Drug Development
The design and solubility range of sulfonamide-substituted iron phthalocyanine compounds, including tert-butylbenzenesulfonamide derivatives, demonstrate remarkable stability and efficacy in the oxidation of olefins. These findings contribute to the development of novel oxidation catalysts for industrial applications (Işci et al., 2014).
Antimicrobial Agents
The synthesis of quinoline compounds clubbed with sulfonamide moieties has been directed towards creating new antimicrobial agents. This research illustrates the potential of combining sulfonamide with other heterocyclic structures to develop compounds with significant antimicrobial properties (No authors listed, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-5-15-29(25,26)24-14-6-7-17-8-11-19(16-21(17)24)23-30(27,28)20-12-9-18(10-13-20)22(2,3)4/h8-13,16,23H,5-7,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGOZOCTVDXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

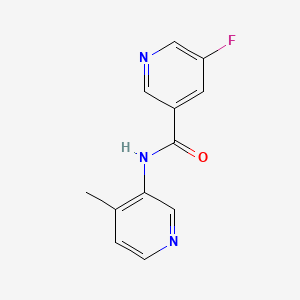
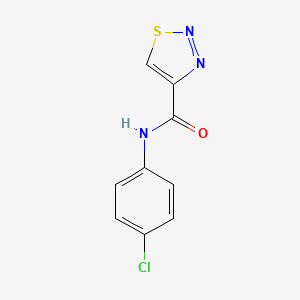
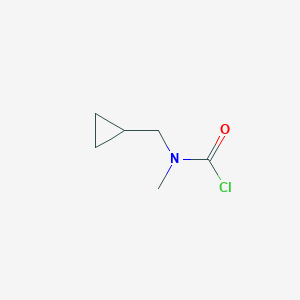
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
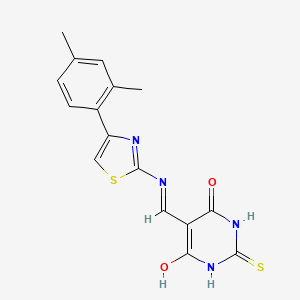
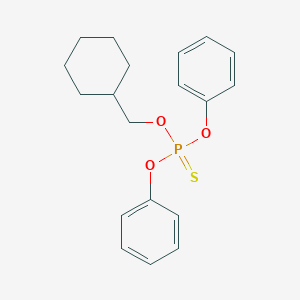

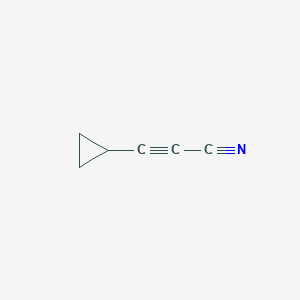
![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)
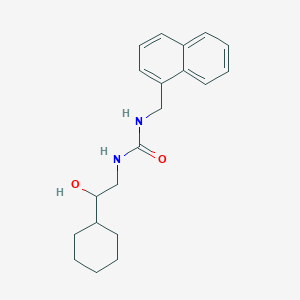
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2938587.png)
